molecular formula C7H7N3OS B1275460 5-Amino-4-cyano-3-methylthiophene-2-carboxamide CAS No. 350997-07-8

5-Amino-4-cyano-3-methylthiophene-2-carboxamide

Cat. No.: B1275460
CAS No.: 350997-07-8
M. Wt: 181.22 g/mol
InChI Key: DZIJAMQPHHDKAM-UHFFFAOYSA-N
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Description

  • Amino group at position 5, enabling hydrogen bonding and nucleophilic reactivity.
  • Cyano group at position 4, acting as a strong electron-withdrawing substituent, enhancing electrophilic character.
  • Methyl group at position 3, contributing steric bulk and modulating solubility.
  • Carboxamide at position 2, facilitating intermolecular hydrogen bonding and solvatochromic behavior .

Properties

IUPAC Name

5-amino-4-cyano-3-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3OS/c1-3-4(2-8)7(10)12-5(3)6(9)11/h10H2,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZIJAMQPHHDKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396230
Record name 5-amino-4-cyano-3-methylthiophene-2-carboxamide
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Molecular Weight

181.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350997-07-8
Record name 5-Amino-4-cyano-3-methyl-2-thiophenecarboxamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-4-cyano-3-methylthiophene-2-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-4-cyano-3-methylthiophene-2-carboxamide
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Preparation Methods

General Procedure

A mixture of 3-oxo-N-phenylbutanamide (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), and potassium carbonate (1 g) in ethanol (10 mL) is stirred at room temperature for 14–16 hours. The product precipitates upon pouring the reaction mixture into ice-cold water, followed by filtration and recrystallization from methanol. Yields typically exceed 75–80% .

Mechanistic Insights

The reaction proceeds via:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated nitrile intermediate.
  • Sulfur Incorporation : Nucleophilic attack by sulfur, generating a thiolate intermediate.
  • Cyclization : Intramolecular cyclization to form the thiophene ring.
  • Tautomerization : Stabilization to the aromatic 2-aminothiophene structure.

Optimization Strategies

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 180 W for 10–15 minutes).
  • Solvent-Free Conditions : Enhances green chemistry metrics but may lower yields.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the Gewald reaction while maintaining high yields.

Protocol

A solution of 3-oxo-N-phenylbutanamide (10 mmol), malononitrile (10 mmol), sulfur (10 mmol), and potassium carbonate in ethanol is irradiated at 180 W for 10–15 minutes. The product is isolated similarly to conventional methods, with yields comparable to thermal approaches (~78% ).

Advantages

  • Time Efficiency : Reaction completion in minutes vs. hours.
  • Energy Savings : Reduced thermal degradation.

Multi-Step Synthesis from Ethyl Cyanoacetate

An alternative route involves sequential functionalization of ethyl cyanoacetate:

Steps

  • Cyanoacetamide Formation : Ethyl cyanoacetate reacts with amines (e.g., aniline) to form cyanoacetamides.
  • Gewald Reaction : The cyanoacetamide undergoes condensation with ketones (e.g., acetylacetone) and sulfur.

Example

Ethyl 5-amino-4-carbamoyl-3-methylthiophene-2-carboxylate is synthesized via cyclization of ethyl cyanoacetate derivatives under acidic conditions, followed by aminolysis to introduce the carboxamide group. Yields range from 65–70% .

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

Key Modifications

  • High-Pressure Reactors : Facilitate reactions at elevated temperatures (50–200°C).
  • Continuous Flow Systems : Improve mixing and heat transfer for large batches.
  • Purification : Recrystallization from ethanol/water mixtures or chromatography.

Case Study

A patent describes the synthesis of 3-aminothiophenes from 3-oxotetrahydrothiophenes using hydroxylamine hydrochloride in acetonitrile at 75–160°C . This single-step process achieves 85% yield with minimal byproducts.

Comparative Analysis of Methods

Method Yield Time Scalability Complexity
Conventional Gewald 75–80% 14–16 h Moderate Low
Microwave-Assisted 78% 10–15 m High Moderate
Multi-Step Synthesis 65–70% 24–48 h Low High
Industrial-Scale 85% 2–4 h Very High Moderate

Critical Factors Influencing Yield and Purity

  • Base Selection : Potassium carbonate outperforms weaker bases (e.g., triethylamine) in driving cyclization.
  • Sulfur Source : Elemental sulfur is optimal; alternatives like Lawesson’s reagent reduce yields.
  • Solvent Polarity : Ethanol and acetonitrile enhance intermediate solubility, favoring cyclization.
  • Temperature Control : Excessive heat promotes side reactions (e.g., oxidation of the thiophene ring).

Challenges and Solutions

  • Byproduct Formation :
    • Issue : Thiophene sulfoxides from over-oxidation.
    • Solution : Strict inert atmosphere (N₂ or Ar).
  • Low Solubility :
    • Issue : Precipitation during reaction.
    • Solution : Use DMF or DMSO as co-solvents.

Emerging Techniques

  • Organocatalysis : Proline derivatives catalyze asymmetric Gewald reactions, enabling enantioselective synthesis.
  • Flow Chemistry : Enhances reproducibility for gram-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-cyano-3-methylthiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Amino-4-cyano-3-methylthiophene-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-4-cyano-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The following table summarizes structural differences and physical properties of 5-amino-4-cyano-3-methylthiophene-2-carboxamide and related compounds:

Compound Name (CAS) Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
5ab (5-Amino-3-(4-bromophenyl)-4-cyano-N-(phenylcarbamoyl)-2,3-dihydrothiophene-2-carboxamide) 3-(4-BrC₆H₄), 4-CN, 5-NH₂, 2-CONH(phenyl) ~438.29* 279–281 Bromine increases molecular weight; dihydrothiophene core enhances rigidity
5ac (5-Amino-4-cyano-N-(phenylcarbamoyl)-3-(p-tolyl)-2,3-dihydrothiophene-2-carboxamide) 3-(p-tolyl), 4-CN, 5-NH₂, 2-CONH(phenyl) ~374.44* 253–256 Methylphenyl substituent improves lipophilicity
5-Amino-4-cyano-3-methyl-N-phenylthiophene-2-carboxamide (173442-97-2) 3-CH₃, 4-CN, 5-NH₂, 2-CONH(phenyl) 257.32 Not reported Phenylcarboxamide broadens π-π stacking potential
Methyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate (4815-31-0) 4-CH₃, 5-acetyl, 2-COOCH₃ 213.26 Not reported Ester and acetyl groups enhance electrophilicity
Ethyl 3-amino-5-anilino-4-cyanothiophene-2-carboxylate 3-NH₂, 4-CN, 5-NH(C₆H₅), 2-COOCH₂CH₃ 277.31 Not reported Anilino and ester groups improve CNS-targeted bioavailability

*Calculated based on substituents.

Key Observations:
  • Substituent Effects : Bromine (5ab) and phenylcarbamoyl (5ac, 5ad) groups increase molecular weight and steric hindrance compared to the methyl group in the parent compound.
  • Thermal Stability : Dihydrothiophene derivatives (e.g., 5ab, 5ac) exhibit higher melting points (>250°C) due to rigidified cores .
  • Solubility: Methyl and acetyl groups (e.g., CAS 4815-31-0) improve lipophilicity, whereas carboxamide and cyano groups enhance polarity .

Reactivity and Spectroscopic Profiles

  • IR/NMR Signatures :
    • The parent compound shows IR peaks for NH₂ (3300–3400 cm⁻¹), C≡N (2200 cm⁻¹), and C=O (1650 cm⁻¹) .
    • Analogues like 5ab and 5ac display additional peaks for aryl C-Br (600 cm⁻¹) and C-O (1250 cm⁻¹) .
  • NMR Shifts :
    • Methyl protons in the parent compound resonate at δ 2.1–2.3 ppm, while aryl protons in analogues (e.g., 5ab) appear at δ 7.2–7.8 ppm .

Biological Activity

5-Amino-4-cyano-3-methylthiophene-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.

  • Molecular Formula : C7_7H7_7N3_3OS
  • Molecular Weight : 181.22 g/mol
  • CAS Number : 350997-07-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties. Additionally, the compound's structure allows it to modulate various biological pathways, making it a candidate for further therapeutic exploration .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains.

Table 1: Antimicrobial Activity Results

MicroorganismInhibition Zone (mm)Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans14100

The inhibition zones were measured using the agar diffusion method, indicating that the compound can effectively inhibit microbial growth .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines, including HepG2 (human liver cancer). The results indicate that it possesses cytotoxic effects, with IC50_{50} values suggesting significant potency.

Table 2: Cytotoxic Activity Against HepG2 Cells

TreatmentIC50_{50} (µM)
This compound10.5
Sorafenib (control)8.3

The cytotoxicity was determined using the MTT assay, where lower IC50_{50} values indicate higher potency against cancer cells .

Synthesis and Derivatives

The synthesis of this compound typically involves a condensation reaction using sulfur and an α-cyano ester under basic conditions. This synthetic route allows for the production of various derivatives that may enhance its biological activity.

Synthesis Overview

  • Reagents : Elemental sulfur, α-methylene carbonyl compound, α-cyano ester.
  • Conditions : Base (e.g., sodium ethoxide), solvent (e.g., ethanol), elevated temperature.
  • Yield : Generally high with proper optimization.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Study :
    • Conducted by Al-Azhar University, this study evaluated the compound's efficacy against common pathogens using diffusion plate methods.
    • Results showed significant inhibition against both bacterial and fungal strains.
  • Cytotoxicity Evaluation :
    • A study published in the Bulletin of Chemical Society of Ethiopia examined the effects on HepG2 cells.
    • The findings indicated that pretreatment with this compound sensitized cells to other chemotherapeutic agents like sorafenib, enhancing overall cytotoxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-amino-4-cyano-3-methylthiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions such as condensation of cyanoacetamide derivatives with acetoacetate esters under basic catalysis (e.g., triethylamine), followed by cyclization with sulfur . Key parameters for optimization include:

  • Temperature : Reflux conditions (e.g., 80–100°C in ethanol or 1,4-dioxane) to drive cyclization.
  • Catalysts : Triethylamine enhances nucleophilic substitution in thiophene ring formation.
  • Purification : Recrystallization from ethanol or 1,4-dioxane to isolate the product .
    • Data Interpretation : Monitor reaction progress via TLC (Rf values) and confirm purity by melting point analysis and HPLC .

Q. How is the structure of this compound characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and amine/amide protons (δ 8.0–10.0 ppm). 13^{13}C NMR confirms nitrile (δ 110–120 ppm) and carbonyl groups (δ 165–175 ppm) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Elemental Analysis : Validate empirical formulas (e.g., C10_{10}H10_{10}N3_3OS) with ≤0.4% deviation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for thiophene carboxamide derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Structural variability : Substituents (e.g., chloro, methoxy) modulate interactions with targets. Compare analogs like 5-cyano-N-(4-methoxyphenyl) derivatives to assess substituent effects .
  • Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition IC50_{50}) using positive controls (e.g., known kinase inhibitors) and replicate experiments ≥3 times .
    • Case Study : Compound 15 (5-cyano-N-(4-methoxyphenyl)-4-[2-(2-chlorophenyl)aminoacetamido]thiophene-3-carboxamide) showed divergent activity in antiproliferative assays due to solvent polarity effects in cell permeability studies .

Q. How can diastereoselectivity be controlled in the synthesis of dihydrothiophene carboxamide derivatives?

  • Methodological Answer : For analogs like 5-amino-4-cyano-3-phenyl-2,3-dihydrothiophene-2-carboxamide:

  • Chiral catalysts : Use enantiopure amines or transition-metal complexes to direct stereochemistry during cyclization .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor trans-diastereomers via steric hindrance minimization .
    • Validation : X-ray crystallography or NOESY NMR to confirm spatial arrangement of substituents .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic centers (e.g., C-4 cyano group) prone to nucleophilic attack .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., acetonitrile vs. water) .
    • Experimental Correlation : Compare predicted activation energies with kinetic data from substituent-dependent reactions .

Data Conflict Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity verification : Repeat synthesis with rigorous purification (e.g., column chromatography) and compare with literature values .
  • Environmental factors : Control humidity during melting point determination, as hygroscopic samples can skew results .
    • Example : Ethyl 5-acetyl-4-methylthiophene-3-carboxylate derivatives showed melting point variations (±3°C) due to residual solvent in recrystallized products .

Biological Interaction Studies

Q. What in silico and in vitro approaches are used to elucidate the mechanism of action of this compound in CNS disorders?

  • Methodological Answer :

  • Molecular Docking : Screen against targets like GABAA_A receptors (PDB ID: 6HUP) to identify binding poses .
  • In vitro assays : Measure IC50_{50} for enzyme inhibition (e.g., monoamine oxidase-B) using fluorometric kits .
    • Validation : Cross-reference with structural analogs (e.g., 5-ethylthiophene derivatives) to confirm pharmacophore relevance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-4-cyano-3-methylthiophene-2-carboxamide
Reactant of Route 2
5-Amino-4-cyano-3-methylthiophene-2-carboxamide

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